molecular formula C12H9ClN2O4S B2878371 4-chloro-N-(2-nitrophenyl)benzenesulfonamide CAS No. 349127-52-2

4-chloro-N-(2-nitrophenyl)benzenesulfonamide

Cat. No. B2878371
CAS RN: 349127-52-2
M. Wt: 312.72
InChI Key: BCYFUFLCKVRBLS-UHFFFAOYSA-N
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Description

“4-chloro-N-(2-nitrophenyl)benzenesulfonamide” is a synthetic compound . It has been mentioned in the context of opioid agents with analgesic effects . It’s also been associated with fungicidal properties .


Synthesis Analysis

A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives . This method shows highly practical chemoselective and functional group compatibility .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray analysis . The chloro-phenyl ring and the methyl-substituted benzene ring are not coplanar with the nitro-substituted benzene ring .

Scientific Research Applications

Agricultural Fungicide

4-chloro-N-(2-nitrophenyl)benzenesulfonamide derivatives are useful as agricultural agents, particularly as fungicides for combating soil-borne diseases . This application is significant in maintaining crop health and productivity .

Anticancer Activity

A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines . Some of these compounds showed a high cytotoxic effect in HeLa cancer cells and were found to induce apoptosis .

Apoptosis Induction

The anti-proliferative effects of certain 4-chloro-N-(2-nitrophenyl)benzenesulfonamide derivatives were associated with their ability to induce apoptosis in HeLa cells . These compounds increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation .

Metabolic Stability

For the most active compounds, susceptibility to undergo first-phase oxidation reactions in human liver microsomes was assessed . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for these compounds in the range of 9.1–20.3 min and suggested the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .

Synthesis of Novel Derivatives

4-chloro-N-(2-nitrophenyl)benzenesulfonamide can be used as a starting material in the synthesis of novel derivatives . These derivatives can have different properties and potential applications, expanding the utility of the original compound .

Optical Applications

The grown title compound exhibited 84% transmittance which depicted its excellent transparency, purity, and structural perfection . This suggests potential applications in optical devices .

properties

IUPAC Name

4-chloro-N-(2-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c13-9-5-7-10(8-6-9)20(18,19)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYFUFLCKVRBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-nitrophenyl)benzenesulfonamide

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